1-(Benzenesulfonyl)-3,4-dibromo-2,5-diphenylpyrrolidine
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Overview
Description
1-(Benzenesulfonyl)-3,4-dibromo-2,5-diphenylpyrrolidine is an organosulfur compound that features a pyrrolidine ring substituted with benzenesulfonyl and dibromo-diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-3,4-dibromo-2,5-diphenylpyrrolidine typically involves the reaction of benzenesulfonyl chloride with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes the bromination of diphenylpyrrolidine followed by sulfonylation using benzenesulfonyl chloride. The reaction conditions are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Benzenesulfonyl)-3,4-dibromo-2,5-diphenylpyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzenesulfonyl group.
Oxidation and Reduction: The dibromo groups can be involved in oxidation-reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonyl derivatives, while reduction can lead to the formation of dehalogenated products .
Scientific Research Applications
1-(Benzenesulfonyl)-3,4-dibromo-2,5-diphenylpyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-3,4-dibromo-2,5-diphenylpyrrolidine involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The dibromo groups may participate in halogen bonding and other interactions that influence the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Benzenesulfonyl Chloride: A related compound used in similar synthetic applications.
4-Bromobenzenesulfonyl Chloride: Another sulfonyl derivative with comparable reactivity.
Uniqueness: 1-(Benzenesulfonyl)-3,4-dibromo-2,5-diphenylpyrrolidine is unique due to the combination of its sulfonyl and dibromo-diphenyl substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .
Properties
CAS No. |
62035-75-0 |
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Molecular Formula |
C22H19Br2NO2S |
Molecular Weight |
521.3 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3,4-dibromo-2,5-diphenylpyrrolidine |
InChI |
InChI=1S/C22H19Br2NO2S/c23-19-20(24)22(17-12-6-2-7-13-17)25(21(19)16-10-4-1-5-11-16)28(26,27)18-14-8-3-9-15-18/h1-15,19-22H |
InChI Key |
PBTVMQZSXUKKIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(C(C(N2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4)Br)Br |
Origin of Product |
United States |
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